Ethyl 3-Fluoroindole-2-carboxylate
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Overview
Description
Ethyl 3-Fluoroindole-2-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Fluoroindole-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-fluoroindole.
Fluorination: The indole ring is fluorinated at the third position using a suitable fluorinating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reaction time are carefully controlled.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-Fluoroindole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-Fluoroindole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research explores its potential as a pharmacophore in drug development, targeting various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-Fluoroindole-2-carboxylate involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to enzymes and receptors, leading to various biological effects. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
- Ethyl 3-Bromoindole-2-carboxylate
- Ethyl 5-Fluoroindole-2-carboxylate
- Methyl 3-Fluoroindole-2-carboxylate
Comparison: this compound is unique due to the presence of the fluoro group at the third position, which significantly influences its chemical reactivity and biological activity. Compared to its brominated or methylated counterparts, the fluoro derivative exhibits distinct properties, such as increased stability and enhanced binding affinity to biological targets .
Biological Activity
Ethyl 3-Fluoroindole-2-carboxylate is a notable compound in medicinal chemistry, primarily due to its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features an indole ring system with a fluorine atom and a carboxylate group, which enhances its reactivity and potential biological activity. The molecular formula is C10H8FNO2 with a molecular weight of 195.18 g/mol.
Property | Value |
---|---|
Molecular Formula | C10H8FNO2 |
Molecular Weight | 195.18 g/mol |
Structural Features | Indole ring with fluorine |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to various enzymes and receptors. This compound can modulate several biochemical pathways, leading to its observed pharmacological effects.
Biological Activities
-
Antiviral Activity :
- Research indicates that this compound exhibits significant antiviral properties, particularly against RNA viruses. Its mechanism involves inhibiting viral replication by targeting viral proteins or interfering with the host's cellular machinery necessary for viral propagation.
-
Anticancer Activity :
- Several studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. For instance, derivatives containing indole structures have shown GI50 values ranging from 26 nM to 86 nM, indicating potent activity against cancer cells . The compound's ability to inhibit key signaling pathways involved in cancer cell survival and proliferation has been well-documented.
-
Antimicrobial Properties :
- This compound also displays antimicrobial activity, making it a candidate for developing new antibiotics. Its effectiveness against certain bacterial strains has been noted in preliminary studies.
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications on the indole core significantly influence the biological activity of this compound. The introduction of different substituents at specific positions on the indole ring can enhance or diminish its efficacy against various targets:
Substituent Position | Effect on Activity |
---|---|
C3 | Enhances binding affinity to targets |
C5 | Modulates potency against cancer cells |
C6 | Influences antimicrobial efficacy |
Case Studies
-
Antiproliferative Activity :
In a study assessing the antiproliferative effects of various indole derivatives, this compound was found to inhibit cell growth in multiple cancer lines effectively. The IC50 values ranged significantly, indicating varying potency depending on the specific cellular context . -
HIV Integrase Inhibition :
A recent investigation into indole derivatives demonstrated that modifications similar to those in this compound led to enhanced inhibition of HIV integrase, suggesting potential applications in antiviral drug development .
Properties
IUPAC Name |
ethyl 3-fluoro-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQGDSICMDTBII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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